Methyl hepta-2,6-dienoate
CAS No.: 83439-42-3
Cat. No.: VC19295175
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83439-42-3 |
---|---|
Molecular Formula | C8H12O2 |
Molecular Weight | 140.18 g/mol |
IUPAC Name | methyl hepta-2,6-dienoate |
Standard InChI | InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3,6-7H,1,4-5H2,2H3 |
Standard InChI Key | GHDDNOPAVQADSN-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C=CCCC=C |
Introduction
Methyl hepta-2,6-dienoate exists in multiple isomeric forms, distinguished by the positions of the double bonds in the heptenoate chain. The (E)-2,6-dienoate isomer is of particular interest, with CAS numbers 83439-42-3 and 25172-04-7 frequently referenced in literature . Its IUPAC name, methyl (2E)-hepta-2,6-dienoate, reflects the stereochemistry and substituent arrangement. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 140.18 g/mol | |
SMILES | COC(=O)C=CCCC=C | |
InChIKey | GHDDNOPAVQADSN-UHFFFAOYSA-N | |
CAS numbers | 83439-42-3, 25172-04-7, 33741-15-0* |
Note: CAS 33741-15-0 corresponds to methyl hepta-4,6-dienoate, a structural isomer .
The compound’s conjugated diene system enables participation in cycloaddition and electrophilic addition reactions, making it a versatile intermediate in organic synthesis. The (E)-configuration at the C2 double bond is critical for stereoselective transformations, as demonstrated in studies on analogous dienoates .
Synthesis and Preparation Methods
Palladium-Catalyzed Cross-Coupling
Industrial-scale synthesis often employs palladium-catalyzed cross-coupling reactions to install the diene moiety. For example, allylic alcohols or halides can react with pre-functionalized esters under catalytic conditions to yield conjugated dienoates. A representative pathway involves:
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Allylation: Coupling of a Grignard reagent with a vinyl halide.
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Esterification: Reaction of the resulting dienoic acid with methanol under acidic conditions.
Prins Cyclization and Diels-Alder Reactions
Academic studies highlight the utility of Prins cyclization for constructing pyran rings from dienoate precursors, a method applied in the total synthesis of natural products like methyl sarcophytoate . Additionally, Diels-Alder reactions using methyl hepta-2,6-dienoate as a dienophile have been explored, though steric hindrance from the ester group can limit reactivity .
Method | Key Steps | Yield | Reference |
---|---|---|---|
Palladium-catalyzed coupling | Allylation, esterification | Moderate-High | |
Prins cyclization | Cyclization of allenic alcohols | Variable |
Physicochemical Properties
Experimental data on methyl hepta-2,6-dienoate’s physical properties remain limited, but computed values and analog comparisons provide insights:
Property | Value | Source |
---|---|---|
Density | ~0.95–1.02 g/cm³ (estimated) | |
Boiling point | 180–190°C (extrapolated) | |
Solubility | Miscible in organic solvents |
The ester’s nonpolar nature ensures solubility in hydrocarbons and chlorinated solvents, while its conjugated system contributes to UV absorption maxima near 210–230 nm .
Research Findings and Applications
Natural Product Synthesis
Methyl hepta-2,6-dienoate serves as a precursor in the synthesis of bioactive molecules. For instance, Hu et al. utilized Prins cyclization of allenic alcohols to construct 2,6-trans-pyran rings, a motif prevalent in marine natural products . The dienoate’s reactivity in Michael additions and cycloadditions further enables access to polycyclic frameworks .
Industrial Applications
In polymer chemistry, the compound’s diene system participates in copolymerization with styrene or acrylates, yielding materials with tailored thermal stability. Its ester group also facilitates derivatization into surfactants or plasticizers.
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